6-Chloro-3-methylpicolinaldehyde 6-Chloro-3-methylpicolinaldehyde
Brand Name: Vulcanchem
CAS No.: 1211537-07-3
VCID: VC21257036
InChI: InChI=1S/C7H6ClNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3
SMILES: CC1=C(N=C(C=C1)Cl)C=O
Molecular Formula: C7H6ClNO
Molecular Weight: 155.58 g/mol

6-Chloro-3-methylpicolinaldehyde

CAS No.: 1211537-07-3

Cat. No.: VC21257036

Molecular Formula: C7H6ClNO

Molecular Weight: 155.58 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-methylpicolinaldehyde - 1211537-07-3

Specification

CAS No. 1211537-07-3
Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
IUPAC Name 6-chloro-3-methylpyridine-2-carbaldehyde
Standard InChI InChI=1S/C7H6ClNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3
Standard InChI Key OQTISOPNIFMIJH-UHFFFAOYSA-N
SMILES CC1=C(N=C(C=C1)Cl)C=O
Canonical SMILES CC1=C(N=C(C=C1)Cl)C=O

Introduction

6-Chloro-3-methylpicolinaldehyde, also known as 6-chloro-3-methylpyridine-2-carbaldehyde, is an organic compound with the molecular formula C7H6ClNO. It is a derivative of picolinaldehyde, featuring a chlorine atom at the 6th position and a methyl group at the 3rd position on the pyridine ring. This compound is primarily used in industrial and scientific research applications, serving as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .

Synthesis Methods

The synthesis of 6-Chloro-3-methylpicolinaldehyde typically involves the chlorination of 3-methylpicolinaldehyde. A common method includes reacting 3-methylpicolinaldehyde with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. This reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to prevent over-chlorination.

Industrial Production

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions

6-Chloro-3-methylpicolinaldehyde undergoes various chemical reactions:

  • Oxidation: It can be oxidized to form 6-chloro-3-methylpicolinic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction of the aldehyde group can yield 6-chloro-3-methylpicolinyl alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Applications

This compound is used in several fields:

  • Chemistry: As an intermediate in the synthesis of complex organic molecules.

  • Biology: As a building block for biologically active compounds.

  • Medicine: Potential precursor for therapeutic agents.

  • Industry: Production of specialty chemicals and materials.

Safety Data

6-Chloro-3-methylpicolinaldehyde is classified under the hazard statement H302, indicating it is harmful if swallowed. Precautionary statements include P301+P312, advising to swallow the substance and seek medical attention if swallowed .

First Aid Measures

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

  • Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor .

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Regulatory Information

6-Chloro-3-methylpicolinaldehyde is not listed in several major chemical inventories, including the European Inventory of Existing Commercial Chemical Substances (EINECS), EC Inventory, United States Toxic Substances Control Act (TSCA) Inventory, and others .

Comparison with Similar Compounds

6-Chloro-3-methylpicolinaldehyde can be compared with other similar compounds such as:

  • 6-Chloro-5-methylnicotinaldehyde: Similar in structure but with a different position of the methyl group.

  • 6-Chloro-3-pyridazinol: Contains a hydroxyl group instead of an aldehyde group.

  • 3-Chloro-6-methylpyridazine: Similar in structure but with a different heterocyclic ring.

These comparisons highlight the unique reactivity and applications of 6-Chloro-3-methylpicolinaldehyde.

Hazard Information

Hazard StatementPrecautionary Statement
H302P301+P312

Synthesis and Reactions

Reaction TypeConditions/Reagents
OxidationKMnO4 or CrO3
ReductionNaBH4 or LiAlH4
SubstitutionAmines or Thiols

Applications

FieldUse
ChemistryIntermediate
BiologyBuilding Block
MedicineTherapeutic Precursor
IndustrySpecialty Chemicals

This detailed overview provides a comprehensive understanding of 6-Chloro-3-methylpicolinaldehyde, including its chemical properties, synthesis methods, applications, and safety considerations.

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